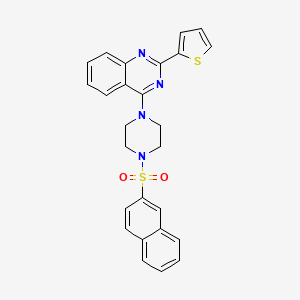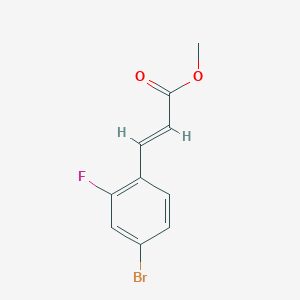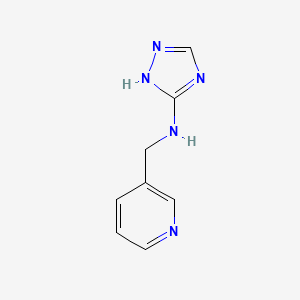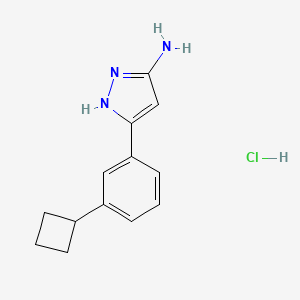
5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The cyclobutylphenyl group indicates a phenyl (benzene) ring with a cyclobutyl substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of the cyclobutylphenyl group could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride is involved in various chemical reactions, contributing to the synthesis of diverse heterocyclic compounds. For instance, it can participate in reactions with cyclic oxalyl compounds, leading to the formation of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives through cyclocondensation reactions. These processes yield pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, showcasing the compound's utility in generating complex heterocycles (Şener et al., 2002).
Heterocyclic Dye Synthesis
The compound is instrumental in synthesizing heterocyclic dyes, demonstrating its applicability in material science and dye chemistry. By undergoing diazotization and coupling reactions, it contributes to the creation of novel heterocyclic disazo dyes. These dyes exhibit solvatochromic behavior, indicating their potential in developing color-changing materials and sensors (Karcı & Karcı, 2008).
Molecular and Electronic Structure Analysis
The study of compounds structurally similar to 5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, such as 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provides insights into their molecular and electronic structures. Research employing X-ray diffraction and computational methods reveals details about their conformational flexibility, electronic properties, and reactivity, aiding in the design of new compounds with tailored properties (Özdemir et al., 2009).
Antimicrobial and Antimicrobial Activity
Compounds derived from 5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, such as amidino pyrazolines, show promise in antimicrobial applications. Studies indicate their efficacy against a range of bacterial strains and Candida yeasts, highlighting their potential in developing new antimicrobial agents (de Albuquerque et al., 2020).
Polymeric Compound Modification
The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those related to 5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine hydrochloride, demonstrates the compound's utility in materials science. These modifications enhance the hydrogels' swelling properties and thermal stability, suggesting applications in medical and industrial fields (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
5-(3-cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c14-13-8-12(15-16-13)11-6-2-5-10(7-11)9-3-1-4-9;/h2,5-9H,1,3-4H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEKJKZEJLIETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyclobutylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2569112.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2569114.png)
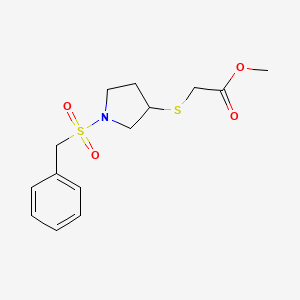
![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)
![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)
![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2569120.png)
![4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2569122.png)

![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)
